molecular formula C26H25N3 B11677572 N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine

N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine

Cat. No.: B11677572
M. Wt: 379.5 g/mol
InChI Key: MNVTVMZNVKBHBQ-ZXVVBBHZSA-N
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Description

N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine is a complex organic compound that features a combination of naphthalene and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine typically involves the condensation of 1-naphthaldehyde with 4-(1-naphthylmethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthylmethylene)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine
  • N-(1-Naphthylmethylene)-N-(4-(1-phenylmethyl)-1-piperazinyl)amine
  • N-(1-Naphthylmethylene)-N-(4-(1-benzyl)-1-piperazinyl)amine

Uniqueness

This compound is unique due to the presence of two naphthalene moieties, which can impart specific electronic and steric properties

Properties

Molecular Formula

C26H25N3

Molecular Weight

379.5 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C26H25N3/c1-3-13-25-21(7-1)9-5-11-23(25)19-27-29-17-15-28(16-18-29)20-24-12-6-10-22-8-2-4-14-26(22)24/h1-14,19H,15-18,20H2/b27-19+

InChI Key

MNVTVMZNVKBHBQ-ZXVVBBHZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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